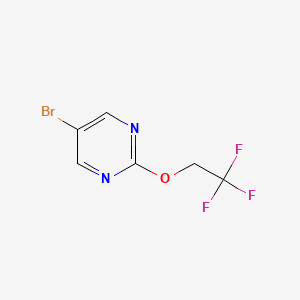

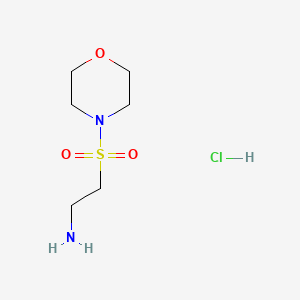

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related morpholine derivatives, which are compounds featuring a morpholine moiety—a six-membered heterocycle containing both nitrogen and oxygen atoms. These derivatives are of interest due to their potential pharmacological activities, including antidepressive and cerebral-activating properties , as well as their role as intermediates in the synthesis of biologically active heterocyclic compounds .

Synthesis Analysis

The synthesis of morpholine derivatives can involve several steps, including amination, cyclization, and acidification. For instance, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was achieved through amination of 2-bromo-1-(2-fluorophenyl)-1-propanone, followed by cyclization in a nonproton polar solvent and subsequent acidification, resulting in a high yield of 82.7% . Similarly, the synthesis of indeloxazine hydrochloride involved preferential crystallization from an equilibrium mixture of its tautomers in the presence of a catalytic amount of base in methanol .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be characterized by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was confirmed by IR and 1H NMR . The morpholine ring typically adopts a chair conformation, which is a stable and common conformation for six-membered rings .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions due to their functional groups. The presence of a morpholine ring can influence the reactivity and the pharmacological properties of the compound. For example, indeloxazine hydrochloride and its isomers have shown strong antidepressive activities and potent cerebral-activating properties . The specific chemical reactions of this compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. The presence of hydrogen bonds, such as N—H⋯Cl and O—H⋯Cl, can stabilize the structure of these compounds, as seen in the case of 4-(2-carboxyethyl)morpholin-4-ium chloride . These interactions can affect the solubility, melting point, and other physicochemical properties of the compound. The specific properties of this compound would need to be determined experimentally, as they are not provided in the papers.

Safety and Hazards

特性

IUPAC Name |

2-morpholin-4-ylsulfonylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S.ClH/c7-1-6-12(9,10)8-2-4-11-5-3-8;/h1-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVLTMWZHMOYTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)